molecular formula C5H3ClN2O3 B1583120 6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS No. 50681-26-0

6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Cat. No.: B1583120
CAS No.: 50681-26-0
M. Wt: 174.54 g/mol
InChI Key: LIXNWFSTAHULTE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0) is a high-value chemical intermediate in pharmaceutical research and development. This compound, with a molecular formula of C 5 H 3 ClN 2 O 3 and a molecular weight of 174.54 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates both a carboxylic acid and a chlorinated heterocycle, making it a useful precursor in medicinal chemistry campaigns, particularly in the development of new active pharmaceutical ingredients (APIs) . The compound is described as a solid and should be stored carefully; recommendations include storage at -20°C, in a dark place under an inert atmosphere at room temperature . As a research chemical, it is widely utilized as an analytical standard in HPLC methods and in various other R&D applications . From a safety perspective, this material is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation and may cause respiratory irritation . Researchers should handle it using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and all procedures should be conducted in a chemical fume hood . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNWFSTAHULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30198722
Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50681-26-0
Record name 6-Chloro-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid
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Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Record name 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Preparation Methods

Synthesis via 6-Chloropyridazin-3-ol Intermediate

Precursor: 6-Chloropyridazin-3-ol (CAS 19064-67-6) serves as a key intermediate in related synthetic routes.

Procedure:

  • Reflux dichloropyridazine with absolute ethanol for 24 hours in a round-bottom flask.
  • Upon cooling, add saturated ammonium chloride solution.
  • Extract with dichloromethane, dry over sodium sulfate, filter, and evaporate solvent.
  • Triturate crude solid in petroleum ether and filter to obtain pure 6-chloropyridazin-3-ol with about 90% yield.

Significance:
This intermediate can be further functionalized to introduce the carboxylic acid group at the 4-position and hydroxyl at the 3-position, facilitating the synthesis of the target compound.

Multi-Step Synthesis via 6-Chloro-3-hydroxypyridazine-4-carboxaldehyde and Grignard Reaction

Stepwise Route:

  • Step 1: Synthesize 6-chloro-3-hydroxypyridazine-4-carboxaldehyde by chlorinating 3-hydroxypyridazine-4-sulfonic acid using chlorinating agents such as chloroform or carbon tetrachloride.
  • Step 2: Prepare a Grignard reagent (e.g., from magnesium and a halogen like iodine or bromine).
  • Step 3: React the Grignard reagent with 6-chloro-3-hydroxypyridazine-4-carboxaldehyde in solvents like ether or acetonitrile at room temperature, releasing hydrogen chloride gas.
  • Step 4: Hydrolyze the intermediate ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate with water to yield the final acid.

Advantages:
This method allows for precise functional group manipulation and the introduction of ester intermediates, which can be hydrolyzed to the acid.

Alternative Route via 3-Chloro-5,6-dihydro-2H-pyridazine-2-carboxylic Acid and Ethyl Benzene Derivatives

Steps:

  • Synthesize 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid by chlorinating 2H-pyridazine-2-sulfonic acid with chlorinating agents like chloroform or carbon tetrachloride.
  • Prepare ethyl benzene derivatives (e.g., ethyl chloride or ethyl bromide) by halogenation of ethyl benzene in the presence of Lewis acid catalysts such as aluminum chloride.
  • React the ethyl benzene derivative with 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid in solvents like acetonitrile or ether to form the target compound or its precursors.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield/Notes
1 3-Hydroxypyridazine-4-carboxylic acid Oxalyl chloride, THF/DMF, room temp 6-Chloro-3-hydroxypyridazine-4-carboxylic acid Industrial scale possible
2 Dichloropyridazine Ethanol reflux 24h, NH4Cl workup, CH2Cl2 extraction 6-Chloropyridazin-3-ol (intermediate) ~90% yield
3 3-Hydroxypyridazine-4-sulfonic acid Chlorinating agents (chloroform/CCl4), Grignard reagent, ether/acetonitrile, hydrolysis Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate → acid Multi-step, controlled conditions
4 2H-Pyridazine-2-sulfonic acid, ethyl benzene Chlorination, halogenation with Lewis acid catalyst, reaction in acetonitrile/ether Target compound or precursors Alternative synthetic route

Research Findings and Notes

  • The chlorination steps generally require careful control of reaction conditions to avoid over-chlorination or side reactions.
  • Solvent choice (THF, DMF, ethanol, ether) greatly influences reaction rates and product purity.
  • The use of oxalyl chloride is common for introducing chlorine atoms on heterocyclic rings with carboxylic acid functionalities.
  • Grignard reagent chemistry enables the introduction of alkyl or aryl groups and subsequent functional group transformations, expanding synthetic versatility.
  • Industrial methods focus on scalability and purity but are less documented in open literature.
  • The compound’s synthesis is often coupled with functional group interconversions, such as oxidation/reduction or substitution reactions, to access derivatives for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: 6-Chloro-3-oxopyridazine-4-carboxylic acid.

    Reduction: 6-Chloro-3-hydroxypyridazine-4-methanol.

    Substitution: 6-Amino-3-hydroxypyridazine-4-carboxylic acid (when reacted with an amine).

Scientific Research Applications

6-Chloro-3-hydroxypyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Hydroxyl vs. Methoxy Groups

  • This derivative was synthesized via sodium borohydride reduction, indicating differences in reactivity compared to the hydroxylated parent compound .
  • Impact : Methoxy substitution may enhance metabolic stability in drug design but reduce solubility in aqueous media.

Carboxylic Acid vs. Ester Derivatives

Compound Name CAS Substituents Molecular Formula Similarity Score Key Differences
Ethyl 6-chloropyridazine-4-carboxylate 612834-90-9 Ethyl ester at C4 C₇H₇ClN₂O₂ 0.89 Ester group increases lipophilicity, reducing solubility in water
Ethyl 3,6-dichloropyridazine-4-carboxylate 34127-22-5 Ethyl ester at C4; Cl at C3 and C6 C₇H₆Cl₂N₂O₂ 0.83 Additional chlorine enhances electronegativity and steric hindrance

Functional Implications : Ester derivatives serve as prodrugs, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid form.

Ring System Modifications

Pyridazine vs. Pyrimidine Derivatives

  • 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS: 1240595-21-4): Features a pyrimidine ring (two non-adjacent nitrogen atoms) with a pyridinyl substituent. The altered nitrogen arrangement and additional aromatic group may enhance π-π stacking interactions in biological targets .

Quinoline Derivatives

  • The hydroxyl and carboxylic acid groups mirror the target compound’s functionality but in a distinct scaffold .

Structural Complexity and Bioactivity

  • 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 54709-10-3): Incorporates an isoxazole ring fused with pyridine, introducing rigidity and steric bulk. Such modifications are common in kinase inhibitors to optimize target selectivity .

Research Implications

The evidence highlights the importance of substituent positioning and ring systems in modulating physicochemical and biological properties. For example:

  • The hydroxyl group in this compound may facilitate metal coordination or hydrogen bonding, critical for enzyme inhibition .
  • Methoxy or ester groups improve pharmacokinetic profiles but require additional synthetic steps, as seen in the carbonyldiimidazole-mediated synthesis of methoxy derivatives .

Biological Activity

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a heterocyclic compound characterized by a pyridazine ring, with a chlorine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position. Its molecular formula is C5_5H3_3ClN2_2O3_3 . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a precursor for developing antibacterial agents. The mechanism of action is believed to involve interactions with bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study published in the European Journal of Medicinal Chemistry explored derivatives of pyridazinone, including this compound, demonstrating promising results in inhibiting cancer cell proliferation. The structural features of the compound are thought to contribute to its ability to interact with cancer-related biological targets .

The precise mechanism of action remains under investigation, but it is hypothesized that this compound interacts with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity or receptor function, leading to the observed biological effects .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50_{50} value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity. Further analysis suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
6-Chloropyridazine-4-carboxylic acid Chlorine at position 6Lacks hydroxyl group; different biological activity
3-Hydroxy-6-methylpyridazine-4-carboxylic acid Methyl substitution instead of chlorineAlters interaction with biological targets
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Ethyl ester derivativeExhibits antibacterial properties

This table illustrates how variations in substituents and positions on the pyridazine ring can lead to different biological activities and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-hydroxypyridazine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via chlorination of pyridazine precursors. A common approach involves reacting 3-hydroxypyridazine-4-carboxylic acid with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) under anhydrous conditions. Key parameters include:

  • Temperature: 60–80°C (prevents decomposition).
  • Solvent: Dichloromethane or DMF (ensures homogeneity).
  • Purification: Recrystallization in ethanol/water (1:2 v/v) achieves >95% purity.
    Optimization studies suggest adjusting stoichiometric ratios (1:1.2 for substrate:chlorinating agent) minimizes by-products like dichlorinated derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) at 254 nm; retention time ~8.2 min .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.45 (C5-H, singlet), δ 12.2 (broad, -COOH). ¹³C NMR confirms carbonyl (δ 167.5) and aromatic carbons .
  • Mass Spectrometry : ESI-MS in negative mode yields [M-H]⁻ at m/z 202.9 .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4). Solubility increases at pH >8 due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer IC₅₀ values) be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

  • Antimicrobial Testing : Use CLSI guidelines (e.g., broth microdilution, 48 h incubation). Reported MICs range 8–32 µg/mL against S. aureus .
  • Anticancer Assays : Compare IC₅₀ values across cell lines (e.g., A549 lung cancer: 12.3 µM vs. MCF-7 breast cancer: 25.6 µM). Validate via dose-response curves (72 h exposure, MTT assay) and check for off-target effects using kinase profiling panels .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions at the C6-chloro position?

  • Methodological Answer : The C6-chloro group is highly reactive due to electron-withdrawing effects of the carboxylic acid. To enhance regioselectivity:

  • Use bulky nucleophiles (e.g., tert-butylamine) to favor C6 substitution over C3-hydroxyl reactions.
  • Catalyze with Cu(I) (0.5 mol%) in THF at 50°C, achieving >85% yield of C6-aminated derivatives .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with Glutaminase (PDB: 3VP1) as a target. The carboxylic acid group forms hydrogen bonds with Arg-573 (binding energy: -8.2 kcal/mol).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD <2.0 Å). Validate with MM-PBSA free energy calculations .

Q. What advanced techniques resolve challenges in quantifying trace impurities during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Employ a triple quadrupole system (MRM mode) to detect dichlorinated by-products (LOQ: 0.01%).
  • NMR Spectroscopy : ¹H-¹³C HSQC identifies impurities at δ 7.8–8.1 (unreacted starting material) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing.
  • Storage : Keep at 2–8°C in amber vials (prevents photodegradation).
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-hydroxypyridazine-4-carboxylic acid
Reactant of Route 2
6-Chloro-3-hydroxypyridazine-4-carboxylic acid

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